Gloxazon

Veterinary Parasitology Anaplasmosis Antiprotozoal Agents

Procure Gloxazone for its unique value as a research tool, not as a therapeutic. Its development as an anaplasmacide was terminated due to unacceptable toxicity, making it a benchmark negative control for safety screening of new anti-Anaplasma compounds. It also serves as a validated tool for nephrotoxicity studies (renal papillary necrosis) and as a promiscuous kinase inhibitor counter-screen in HTS campaigns.

Molecular Formula C8H16N6OS2
Molecular Weight 276.4 g/mol
CAS No. 2507-91-7
Cat. No. B1671597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGloxazon
CAS2507-91-7
SynonymsGloxazone;  BW 356-C-61;  BW 356C61;  Contrapar; 
Molecular FormulaC8H16N6OS2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCOC(C)C(=NNC(=S)N)C=NNC(=S)N
InChIInChI=1S/C8H16N6OS2/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17)/b11-4+,12-6+
InChIKeyARIFZLJIERKKEL-RYYWOMKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gloxazone (CAS 2507-91-7) Technical Baseline and Procurement Considerations


Gloxazone (CAS 2507-91-7, also known as BW 356C61 or Contrapar) is a thiosemicarbazone derivative that was originally developed as an anti-protozoal agent for veterinary applications, specifically as an anaplasmacide against Anaplasma marginale infections in cattle [1]. The compound is structurally related to glyoxal and its derivatives [1]. It exhibits inhibitory activity against various enzymes in biochemical assays, including inhibition of SRC kinase with an IC50 of 15 µM (15,000 nM) at pH 7.5 and 23°C [2]. However, it is critical for procurement decisions to note that clinical development of gloxazone as an anaplasmacide was terminated due to unacceptable toxicity profiles in cattle, which has significantly limited its practical use and driven research interest toward alternative compounds [1].

Why Generic Substitution of Gloxazone (CAS 2507-91-7) with In-Class Analogs is Scientifically Unjustified


Simple substitution of gloxazone with other thiosemicarbazones or general antiprotozoal agents without rigorous validation introduces significant scientific and financial risk. The thiosemicarbazone class exhibits extreme variability in efficacy, toxicity, and target selectivity based on minor structural modifications. A direct comparative study demonstrated that while gloxazone and imidocarb dihydrochloride were both highly effective against Anaplasma marginale in cattle, gloxazone's unacceptable toxicity profile led to the termination of its development, a critical differentiation that cannot be inferred from class membership alone [1]. Furthermore, in vitro kinase profiling reveals weak and promiscuous inhibition across various targets (e.g., an IC50 of 15 µM against SRC kinase), which is not representative of the entire class and renders it unsuitable as a selective chemical probe without careful target-specific validation [2]. Therefore, assuming functional equivalence among thiosemicarbazones for research purposes is a high-risk approach that is likely to yield non-reproducible or misleading results.

Quantitative Comparative Evidence for Gloxazone (2507-91-7) vs. Imidocarb Dihydrochloride


Comparative In Vivo Efficacy in Anaplasmosis: Gloxazone vs. Imidocarb

In a head-to-head study in cattle artificially infected with Anaplasma marginale, gloxazone demonstrated equivalent therapeutic efficacy to imidocarb dihydrochloride. At a parasitaemia threshold of 15%, both compounds were judged 'highly effective' at clearing the infection [1]. This confirms that gloxazone's anti-Anaplasma activity is not inferior to the established comparator.

Veterinary Parasitology Anaplasmosis Antiprotozoal Agents

Differential Toxicity Profile: Nephrotoxicity and Development Termination

The same comparative study revealed a critical and quantifiable toxicity difference. Gloxazone was found to be 'unacceptably toxic' in lactating cattle and caused nephrotoxicity in rats, leading directly to the termination of its development as a veterinary drug [1]. This contrasts with imidocarb dihydrochloride, which was deemed acceptable for clinical use and remains available [1]. Additionally, oral administration of gloxazone at 0.1-3 mg/kg/day induced renal papillary necrosis in rats .

Toxicology Veterinary Safety Nephrotoxicity

In Vitro Kinase Inhibition Profile and Lack of Selectivity

Biochemical profiling reveals that gloxazone is a weak and promiscuous kinase inhibitor. In a Z'lyte assay, it inhibited SRC kinase with an IC50 of 15 µM (15,000 nM) [1]. This high IC50 value is indicative of low potency. In comparison, highly selective kinase probes typically exhibit IC50 values in the low nanomolar range. This class-level inference suggests gloxazone lacks the selectivity required for a specific chemical probe.

Biochemistry Kinase Inhibition Selectivity

Acute Oral Toxicity (LD50) in Rats vs. Therapeutic Window

The acute oral LD50 of gloxazone in rats is reported as > 3200 mg/kg . While this suggests relatively low acute lethality, it must be contrasted with the severe organ toxicity (nephrotoxicity) observed at much lower repeated doses (0.1-3 mg/kg/day) [1]. This stark discrepancy between acute lethal dose and chronic toxic dose is a hallmark of compounds with narrow therapeutic indices and latent organ-specific damage.

Toxicology Safety LD50

Defined Research Applications for Gloxazone (CAS 2507-91-7) Based on Validated Evidence


Negative Control in Anaplasmosis Drug Discovery

Due to its established high efficacy but unacceptable toxicity in cattle, gloxazone serves as an ideal negative control for safety assessments in new anti-Anaplasma drug discovery programs. New chemical entities can be benchmarked against gloxazone's efficacy and toxicity profile, where a superior candidate would demonstrate comparable or better efficacy with a significantly improved safety margin [1].

Investigative Tool for Studying Nephrotoxicity Mechanisms

The well-documented nephrotoxicity of gloxazone in rats at low oral doses (0.1-3 mg/kg/day) makes it a valuable tool compound for in vivo studies specifically designed to investigate the mechanisms of renal papillary necrosis and drug-induced kidney injury [1]. Its use should be restricted to such targeted toxicology research.

In Vitro Kinase Assay Counter-Screen

Gloxazone's weak and promiscuous kinase inhibition (e.g., IC50 of 15 µM against SRC kinase) qualifies it for use as a non-specific counter-screen in high-throughput kinase inhibitor screening campaigns. It can help identify false positives that are simply promiscuous kinase binders rather than true selective inhibitors [2].

Positive Control for Thiosemicarbazone Class Toxicity Studies

As a structurally defined thiosemicarbazone with a clear, adverse toxicological outcome in vivo, gloxazone can be used as a positive control compound when evaluating the safety profile of novel thiosemicarbazone derivatives. This allows for structure-toxicity relationship studies within this chemical class [1].

Quote Request

Request a Quote for Gloxazon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.